Ethanone, 2-amino-1-phenyl-, oxime

Description

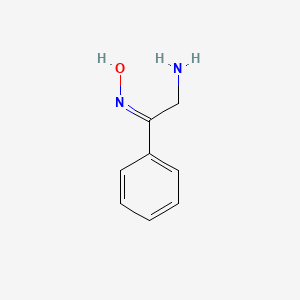

Ethanone, 2-amino-1-phenyl-, oxime (C₈H₈N₂O) is a ketoxime derivative featuring an amino group at the ortho position of the phenyl ring attached to the ethanone moiety. This compound is part of a broader class of oximes, which are characterized by the presence of a hydroxylamine group (-NOH) bonded to a carbonyl carbon. Oximes are widely studied for their roles in coordination chemistry, catalysis, and pharmaceutical applications due to their ability to form stable complexes with metal ions .

The amino group in the 2-position likely influences its electronic and steric properties, distinguishing it from other oxime derivatives.

Properties

IUPAC Name |

(NZ)-N-(2-amino-1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6,9H2/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUBUZSEBKJTJH-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-amino-1-phenyl-, oxime typically involves the reaction of 2-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of water and ethanol, and the reaction mixture is heated to around 60°C. The resulting product is then purified through crystallization using solvents like dichloromethane and hexanes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1-phenyl-, oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Ethanone, 2-amino-1-phenyl-, oxime has shown potential as a building block for pharmaceutical compounds. Its derivatives have been investigated for their antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that oximes can act as reactivators of acetylcholinesterase and exhibit kinase inhibition, making them candidates for treating neurological disorders and cancers .

Studies have reported that ethanone oximes possess significant biological activities:

- Antimicrobial Properties : Several derivatives have demonstrated effectiveness against bacterial strains, including those resistant to conventional antibiotics.

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : Research indicates that certain oximes can reduce inflammation markers in biological systems, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of ethanone oximes revealed that specific derivatives inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of ethanone oxime derivatives were tested against multi-drug resistant bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as novel antimicrobial agents .

Industrial Applications

Beyond laboratory research, ethanone oximes are utilized in the pharmaceutical industry for the synthesis of various drugs. Their ability to serve as intermediates in complex organic syntheses makes them valuable in developing new therapeutic agents.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Building blocks for drug synthesis; potential therapeutic agents for various diseases |

| Biological Research | Investigated for antimicrobial, anticancer, and anti-inflammatory properties |

| Industrial Chemistry | Used in the production of agrochemicals and other specialty chemicals |

Mechanism of Action

The mechanism of action of Ethanone, 2-amino-1-phenyl-, oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of Ethanone, 2-amino-1-phenyl-, oxime, highlighting differences in substituents, molecular properties, and applications:

Physical and Toxicological Properties

- 1-(4-Nonylphenyl)ethanone Oxime: Severe skin irritant; emits toxic NOx upon decomposition .

- 2-Amino-6-nitrophenylethanone: Limited toxicological data; precautionary measures include avoiding inhalation .

Biological Activity

Ethanone, 2-amino-1-phenyl-, oxime (C8H10N2O), is an organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant case studies.

Overview of the Compound

This compound features an oxime functional group attached to a phenyl ring and an amino group. Its unique structure allows it to participate in diverse chemical reactions, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Oxime Group : Capable of forming stable complexes with metal ions, influencing enzymatic activities.

- Amino Group : Engages in hydrogen bonding and other interactions that enhance the compound's reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A comparative study highlighted its effectiveness against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 62.5 - 125 μM |

| Candida albicans | 8 μg/mL |

These results suggest that the compound has potential as a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its capacity to inhibit cancer cell proliferation:

- Cell Lines Tested : Various cancer cell lines including breast (MCF-7) and colon (HT-29) cancer cells.

- Findings : The compound exhibited significant cytotoxic activity, with IC50 values indicating effective inhibition of cell growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on MCF-7 cells:

| Treatment Concentration | IC50 Value (µM) |

|---|---|

| Control | - |

| 10 µM | 30 |

| 25 µM | 15 |

| 50 µM | 5 |

The results indicate a dose-dependent response, suggesting that higher concentrations lead to increased cytotoxicity against breast cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been studied for other biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.